molecular formula C21H26N6O B10996491 N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B10996491
M. Wt: 378.5 g/mol
InChI Key: RPKKWMPZUMHQEN-UHFFFAOYSA-N
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Description

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound may inhibit the growth of pathogens by interfering with their DNA synthesis or protein function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the combination of benzimidazole and piperidine rings, which may confer unique biological activities and chemical properties .

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H26N6O/c1-14(2)11-19-25-17-7-6-16(12-18(17)26-19)24-20(28)15-5-3-10-27(13-15)21-22-8-4-9-23-21/h4,6-9,12,14-15H,3,5,10-11,13H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

RPKKWMPZUMHQEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

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